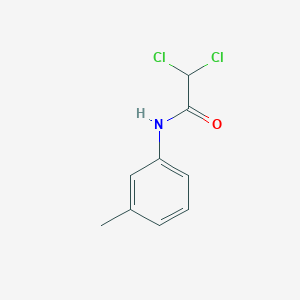
Acetamide, N-(3-methylphenyl)-2,2-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-methylphenyl)-2,2-dichloro- is an organic compound with a complex structure It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-methylphenyl)-2,2-dichloro- typically involves the reaction of 3-methylacetanilide with chlorinating agents. One common method is the chlorination of 3-methylacetanilide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the acetamide group.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(3-methylphenyl)-2,2-dichloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-methylphenyl)-2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH⁻) or amino (NH₂⁻) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Acetamide, N-(3-methylphenyl)-2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-methylphenyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to various biochemical and physiological effects. For example, it may inhibit the activity of nuclear factor kappa B (NF-κB) by binding to the kinase domain of the inhibitor of kappa B kinase (IKK) complex. This inhibition prevents the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein, thereby blocking the activation of NF-κB and its downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylacetanilide: A precursor in the synthesis of Acetamide, N-(3-methylphenyl)-2,2-dichloro-.
N-(3-methylphenyl)-2-methoxyacetamide: A structurally similar compound with different substituents.
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide: Another derivative with distinct biological activities.
Uniqueness
Acetamide, N-(3-methylphenyl)-2,2-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2563-98-6 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-3-2-4-7(5-6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |
InChI Key |
JUXKBLADHIZLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















